Azumolene Sodium Salt

Description

Contextualization of Azumolene (B1235849) Sodium Salt in Skeletal Muscle Pharmacology

Azumolene sodium salt is a direct-acting skeletal muscle relaxant that has garnered attention in pharmacological research for its specific effects on calcium dynamics within muscle cells. scbt.comlabroots.com Its primary mechanism of action involves the modulation of calcium release from the sarcoplasmic reticulum, a critical process in muscle contraction. caymanchem.comncats.io Specifically, Azumolene targets the ryanodine (B192298) receptor (RyR), the main calcium release channel in skeletal muscle. nih.govglpbio.com By inhibiting the release of calcium through the RyR, Azumolene effectively uncouples the electrical signal (excitation) from the mechanical response (contraction) in muscle fibers. wikipedia.orgdrugbank.com This targeted action makes it a valuable tool for researchers studying excitation-contraction coupling and related physiological and pathological processes. researchgate.net

Historical Perspective of this compound Research and Development

The development of this compound arose from the limitations of its parent compound, dantrolene (B1669809). Dantrolene, while an effective muscle relaxant, is hindered by its poor water solubility, which complicates its use in research settings. wikipedia.organesth-pain-med.org This led to the synthesis of Azumolene, an analog designed to retain the pharmacological activity of dantrolene while offering significantly improved solubility. nih.govresearchgate.net Azumolene was synthesized by replacing the para-nitrophenyl (B135317) group in dantrolene with a para-bromophenyl group. nih.govanesth-pain-med.org This chemical modification resulted in a compound that is approximately 30 times more water-soluble than dantrolene sodium. wikipedia.orgnih.govnih.gov Early research in the late 1980s and 1990s focused on characterizing its effects on muscle contraction and its potential utility in studying conditions like malignant hyperthermia. caymanchem.comnih.gov

Positioning of this compound as an Analog of Dantrolene in Research

Azumolene is primarily viewed and utilized in the scientific community as a more water-soluble and equipotent analog of dantrolene. nih.govnih.govsemanticscholar.org This positioning is crucial for its application in research, as it allows for more reliable and reproducible experimental conditions, particularly in aqueous solutions used for in vitro studies. mdpi.com

The primary driver for developing Azumolene was the need for a dantrolene-like molecule with better physicochemical properties for research purposes. The low water solubility of dantrolene sodium presents significant challenges in preparing stock solutions and ensuring accurate concentrations in experimental assays. wikipedia.organesth-pain-med.org Azumolene's enhanced water solubility, approximately 30-fold greater than dantrolene, overcomes this major hurdle. wikipedia.orgnih.govnih.gov This improved solubility facilitates its use in a wider range of experimental protocols and ensures more consistent and reliable data. mdpi.com

Physicochemical Properties Comparison

| Property | This compound | Dantrolene Sodium |

|---|---|---|

| Water Solubility | ~30-fold higher than Dantrolene Sodium wikipedia.orgnih.govnih.gov | Low wikipedia.organesth-pain-med.org |

| Chemical Modification | para-bromophenyl group nih.govanesth-pain-med.org | para-nitrophenyl group nih.gov |

| Potency | Equipotent to Dantrolene Sodium nih.govnih.govsemanticscholar.org | Reference standard |

Research Significance and Academic Relevance of this compound Studies

The academic relevance of this compound lies in its utility as a precise pharmacological tool to dissect the mechanisms of calcium handling in skeletal muscle. Research using Azumolene has provided valuable insights into the function of the ryanodine receptor and its role in both normal and pathological muscle physiology. nih.govresearchgate.net

Studies have shown that Azumolene inhibits a component of store-operated calcium entry (SOCE) that is coupled to the ryanodine receptor. caymanchem.comncats.iosemanticscholar.org This finding suggests that Azumolene can differentiate between different mechanisms of calcium entry into the cell, a level of specificity that is highly valuable for research. ncats.iosemanticscholar.org Specifically, it inhibits the SOCE component activated by caffeine (B1668208) and ryanodine, but not the component induced by thapsigargin. semanticscholar.orgmedkoo.com

Furthermore, investigations into the effects of Azumolene on "Ca2+ sparks," which are localized releases of calcium from the sarcoplasmic reticulum, have revealed that it decreases the frequency of these events without significantly altering their properties. nih.govresearchgate.netebi.ac.uk This suggests that Azumolene reduces the likelihood of the ryanodine receptor channels opening to initiate a spark. nih.govresearchgate.net Such detailed mechanistic studies are crucial for understanding the molecular basis of muscle diseases like malignant hyperthermia, a condition for which Azumolene has been shown to be effective in animal models. nih.govwikipedia.org

Key Research Findings of Azumolene

| Research Area | Finding | Reference |

|---|---|---|

| Store-Operated Calcium Entry (SOCE) | Inhibits the RyR1-coupled component of SOCE. | caymanchem.comncats.iosemanticscholar.org |

| Ca2+ Sparks | Suppresses the frequency of spontaneous Ca2+ sparks in a dose-dependent manner. | nih.govresearchgate.netebi.ac.uk |

| Ryanodine Receptor (RyR) Gating | Decreases the likelihood of RyR channel openings that initiate Ca2+ sparks. | nih.govresearchgate.net |

| Malignant Hyperthermia (MH) Models | Effective in blocking and reversing caffeine-induced contractures in MH-susceptible muscle. | nih.gov |

Properties

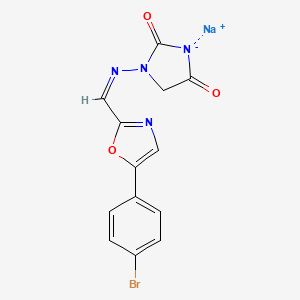

Molecular Formula |

C13H8BrN4NaO3 |

|---|---|

Molecular Weight |

371.12 g/mol |

IUPAC Name |

sodium;1-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione |

InChI |

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6-; |

InChI Key |

PHJRJPWBPXLNAJ-NKBLJONXSA-M |

Isomeric SMILES |

C1C(=O)[N-]C(=O)N1/N=C\C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] |

Canonical SMILES |

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] |

Origin of Product |

United States |

Synthesis and Chemical Modifications for Research Applications

The development of Azumolene (B1235849) Sodium Salt has been driven by the need to improve upon the physicochemical properties of its predecessor, dantrolene (B1669809). A key limitation of dantrolene is its poor water solubility, which can present challenges in clinical applications. wikipedia.orgscielo.br Azumolene was synthesized to address this issue, exhibiting a significant increase in water solubility. scielo.branesth-pain-med.org

Overview of Synthetic Methodologies for Azumolene Sodium Salt

The synthesis of azumolene, chemically known as 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione, monosodium salt, involves a multi-step process. anesth-pain-med.orgcaymanchem.com While specific proprietary details of large-scale synthesis may vary, the fundamental approach often involves the condensation of key intermediates.

Derivation from Hydantoin (B18101) Compounds

A crucial component of the azumolene structure is the hydantoin ring, a five-membered heterocyclic amide. Dantrolene itself is a hydantoin derivative. wikipedia.org The synthesis of related compounds often starts with 1-aminohydantoin (B1197227), which can be reacted with a suitable aldehyde to form the final product. wikipedia.org Historical synthetic methods for dantrolene, for instance, involved the reaction of 1-aminohydantoin with 5-(4-nitrophenyl)-2-furaldehyde. wikipedia.org A similar strategy is implied for azumolene, where a different aldehyde precursor is utilized.

Specific Chemical Modifications from Dantrolene Precursors

The defining structural difference between azumolene and dantrolene lies in the substitution on the phenyl ring. This modification was a deliberate design choice to enhance the compound's properties for research and potential therapeutic use.

Para-bromophenyl Group Substitution Rationale in Analog Design

Azumolene was created by replacing the para-nitrophenyl (B135317) group of dantrolene with a para-bromophenyl group. anesth-pain-med.orgnih.gov This strategic substitution is the primary reason for azumolene's approximately 30-fold greater water solubility compared to dantrolene. wikipedia.orgscielo.br The rationale behind this modification was to develop a more readily soluble analog of dantrolene, which could offer advantages in formulation and administration for research purposes. unesp.br The oxazole (B20620) moiety in azumolene is considered an acceptable isosteric replacement for the furan (B31954) ring in dantrolene. lookchem.com

Exploration of this compound Analogues and Derivatives in Research

The development of azumolene has opened avenues for further research into related compounds. Scientists are exploring various analogues and derivatives to understand their structure-activity relationships and to potentially fine-tune their properties for specific research applications.

Design Principles for Modulating Physicochemical Properties for Research

The primary principle guiding the design of azumolene analogues is the modulation of physicochemical properties, particularly solubility and stability, to improve their utility as research tools. google.comgoogleapis.com The success of the para-bromo substitution in enhancing water solubility serves as a key data point. Researchers may explore other substitutions on the phenyl ring or modifications to the hydantoin or oxazole core to further optimize these properties. The goal is to create molecules with improved handling characteristics and bioavailability for in vitro and in vivo studies. google.com

Molecular and Cellular Mechanistic Investigations of Azumolene Sodium Salt

Modulation of Intracellular Calcium Homeostasis by Azumolene (B1235849) Sodium Salt

Azumolene's influence on muscle contraction is rooted in its ability to alter the delicate balance of intracellular calcium concentrations. semanticscholar.org The compound specifically targets the release of calcium from internal stores, thereby uncoupling the electrical signal at the muscle membrane from the mechanical contraction of the muscle fibers.

Azumolene directly inhibits the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, the primary intracellular calcium store in skeletal muscle cells. ncats.ionih.govcaymanchem.com This inhibitory action is a key aspect of its function as a muscle relaxant. Research has shown that azumolene can suppress uncontrolled elevations in myoplasmic calcium, a hallmark of conditions like malignant hyperthermia. semanticscholar.org Furthermore, studies have demonstrated that azumolene inhibits a component of store-operated calcium entry (SOCE) that is coupled to the activation of the ryanodine (B192298) receptor type 1 (RyR1). ncats.iocaymanchem.commedkoo.com For instance, one study found that 20 µM of azumolene resulted in a 70% reduction in SOCE in myotubes. caymanchem.com This indicates that azumolene can distinguish between different mechanisms of cellular signaling for SOCE in skeletal muscle, specifically targeting the pathway linked to RyR1 activation. ncats.iosemanticscholar.org

The primary molecular target for azumolene's action within the skeletal muscle cell is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium from the SR. nih.govresearchgate.net Azumolene modulates the activity of this channel, thereby controlling the flow of calcium into the cytoplasm.

Azumolene is understood to modulate the activity of the RyR1 isoform, which is predominant in skeletal muscle. ncats.ioscbt.com While the precise nature of the interaction is still under investigation, evidence suggests that azumolene does not simply block the channel pore. Instead, it appears to stabilize the channel in its closed state, making it less likely to open in response to activating stimuli. nih.govresearchgate.net This modulatory effect is demonstrated by its ability to inhibit Ca2+ release triggered by RyR1 activators like caffeine (B1668208) and ryanodine. ncats.iosemanticscholar.org However, azumolene does not affect the SOCE component induced by thapsigargin, which acts by a different mechanism, further highlighting the specificity of azumolene's action on RyR1-coupled pathways. ncats.iomedkoo.comsemanticscholar.org

The gating kinetics of the RyR channel, which describe the transitions between its open and closed states, are significantly influenced by azumolene. This is most evident in its effects on elementary calcium release events known as "Ca2+ sparks."

Interaction with Ryanodine Receptors (RyRs)

Influence on RyR Ca2+ Release Channel Gating Kinetics in Muscle Fibers

| Azumolene Concentration (µM) | Effect on Spark Frequency | Reference |

|---|---|---|

| 0.0001 - 10 | Dose-dependent suppression | nih.govresearchgate.netsigmaaldrich.cn |

| 0.25 | EC50 for suppression | nih.govresearchgate.netsigmaaldrich.cn |

Analysis of Ca2+ Spark Spatiotemporal Properties

While azumolene has a profound effect on the frequency of Ca2+ sparks, its impact on their individual characteristics is minimal. Detailed analysis of the spatiotemporal properties of the remaining sparks—such as their amplitude, duration (full duration at half maximum), and spatial size (full width at half maximum)—reveals no systematic, dose-dependent changes. nih.govresearchgate.netsigmaaldrich.cn This suggests that once a spark is initiated, its evolution is largely unaffected by the presence of azumolene. The primary action of the compound is to prevent the initial opening of the RyR channels that trigger the spark, rather than altering the properties of the calcium release once it has begun. nih.govresearchgate.net In essence, azumolene suppresses the opening rate of the RyR channels but has little to no effect on their open time or the conductance of calcium during a spark event. nih.govresearchgate.net

| Spark Property | Effect of Azumolene | Reference |

|---|---|---|

| Amplitude | No systematic dose-dependent effect | nih.govresearchgate.netsigmaaldrich.cn |

| Duration (FDHM) | No systematic dose-dependent effect | researchgate.net |

| Spatial Size (FWHM) | No systematic dose-dependent effect | researchgate.net |

| Aggregate Ca2+ channel open time during a spark | Little effect | nih.govresearchgate.net |

Stabilization of RyR Domain Interactions in Mechanistic Studies

Azumolene, similar to dantrolene (B1669809), is understood to stabilize the closed state of the ryanodine receptor (RyR) Ca2+ release channel. researchgate.net This stabilization is crucial in conditions like malignant hyperthermia (MH), where RyR channels become hypersensitive and "leaky." semanticscholar.orgebi.ac.uk

Mechanistic studies have shown that certain mutations in RyR1 can lead to a destabilization of the interaction between the N-terminal and central domains of the receptor, a process referred to as "unzipping." nih.gov This unzipping results in a hyperactive, or leaky, channel. nih.gov Azumolene and dantrolene have been demonstrated to inhibit this unzipping process, effectively stabilizing the normal "zipped" conformation of the RyR1. nih.gov This action is thought to be a key part of their therapeutic effect in MH. nih.govresearchgate.net

Furthermore, studies using synthetic peptides that mimic MH-related modifications of RyR1 have shown that azumolene can reduce the increased frequency of spontaneous Ca2+ sparks, which are elementary Ca2+ release events. researchgate.netebi.ac.uk This suggests that azumolene acts by decreasing the opening rate of the RyR channels, rather than affecting how long they stay open. researchgate.netebi.ac.uk In the context of cardiac muscle, azumolene has been shown to stabilize the interaction of hyperphosphorylated, destabilized RyR2, leading to a restoration of coordinated Ca2+ release. nih.govresearchgate.net

Effects on Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a critical mechanism for replenishing calcium stores within the sarcoplasmic reticulum (SR) and for maintaining calcium signaling. Azumolene has been shown to have specific effects on this pathway, particularly in skeletal muscle.

Azumolene selectively inhibits a component of SOCE that is directly coupled to the activation of the type 1 ryanodine receptor (RyR1). semanticscholar.orgmedkoo.comcaymanchem.comnih.gov When RyR1 is activated by agonists like caffeine and ryanodine, leading to depletion of SR calcium stores, a signal is sent to activate SOCE channels on the cell surface. semanticscholar.orgncats.io Pre-treatment with azumolene has been shown to significantly reduce this RyR1-dependent SOCE. semanticscholar.orgcaymanchem.commedchemexpress.com For instance, 20 µM azumolene can cause a 70% reduction in this specific component of SOCE in myotubes. caymanchem.comcaymanchem.com

This inhibitory effect is thought to be linked to azumolene's preference for binding to the closed state of the RyR1 channel. semanticscholar.org When azumolene is applied before the activation of RyR1, it can effectively inhibit the subsequent SOCE. semanticscholar.org

Crucially, azumolene's inhibitory effect is specific to the RyR1-coupled SOCE pathway. semanticscholar.orgmedkoo.comnih.govncats.io It does not affect SOCE that is activated through RyR1-independent mechanisms. semanticscholar.orgmedkoo.comncats.io

A key example of this is the use of thapsigargin, a substance that inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to passive depletion of SR calcium stores and subsequent activation of SOCE. semanticscholar.orgmedkoo.com Studies have consistently shown that azumolene does not inhibit thapsigargin-induced SOCE. semanticscholar.orgmedkoo.comncats.iotargetmol.com This ability to distinguish between two different cellular signaling pathways for SOCE activation in skeletal muscle highlights the specific nature of azumolene's mechanism of action. semanticscholar.orgncats.io

Role in Excitation-Contraction Coupling Research

Azumolene, as a more water-soluble analog of dantrolene, has been a valuable tool in studying excitation-contraction (E-C) coupling, the process that links electrical stimulation of a muscle fiber to its contraction. researchgate.netunesp.br

Its primary mechanism of action, inhibiting calcium release from the sarcoplasmic reticulum, directly impacts a critical step in E-C coupling. rupress.orgmedkoo.comwikipedia.org By modulating the activity of RyR channels, azumolene allows researchers to investigate the consequences of reduced calcium release on muscle function. researchgate.netebi.ac.uk

Studies have utilized azumolene to explore its effects on various aspects of E-C coupling, from the function of the dihydropyridine (B1217469) receptors (DHPRs) that act as voltage sensors, to the calcium release from the SR, and the subsequent muscle contraction. rupress.orgebi.ac.uk While some research suggests that dantrolene and azumolene might also interact with DHPRs, the primary consensus points to the RyR as the main target. rupress.orgebi.ac.ukmedkoo.com

In the context of cardiac muscle, azumolene has been used to investigate the role of RyR2 stabilization in improving systolic Ca2+ release synchrony and myocardial contractility, particularly in pathological conditions like ischemia and ventricular fibrillation. nih.govresearchgate.net

Comparative Analysis of Azumolene Sodium Salt and Dantrolene Mechanism of Action

Azumolene and dantrolene are structurally similar and share a core mechanism of action, but there are some key distinctions, primarily in their physicochemical properties. unesp.brwikipedia.org

| Feature | This compound | Dantrolene |

| Primary Mechanism | Inhibits Ca2+ release from the sarcoplasmic reticulum by modulating RyR activity. ncats.iomedchemexpress.commedkoo.com | Inhibits Ca2+ release from the sarcoplasmic reticulum by acting as a receptor antagonist to the ryanodine receptor. ebi.ac.ukwikipedia.org |

| Potency | Considered equipotent to dantrolene in inhibiting muscle contractions. ebi.ac.ukncats.iounesp.br | The established benchmark for this class of muscle relaxants. ebi.ac.ukunesp.br |

| Water Solubility | Approximately 30-fold more water-soluble than dantrolene. semanticscholar.orgunesp.br | Poor water solubility presents challenges in its clinical use. unesp.brwikipedia.org |

| Effect on SOCE | Inhibits RyR1-coupled SOCE but not RyR1-independent SOCE. semanticscholar.orgmedkoo.comncats.io | The effect on SOCE was less studied initially, but azumolene studies suggest dantrolene would have a similar effect. semanticscholar.orgnih.gov |

| RyR Binding | Does not compete with ryanodine for binding sites. nih.govtandfonline.com | Does not compete with ryanodine for binding sites. nih.gov |

| Therapeutic Use | Investigated for use in malignant hyperthermia. ebi.ac.ukncats.iounesp.br | Primary drug for the treatment and prevention of malignant hyperthermia. wikipedia.org |

The primary advantage of azumolene over dantrolene is its significantly higher water solubility, which could facilitate easier and faster administration in emergency situations. unesp.br Mechanistically, both compounds appear to function in a very similar manner by stabilizing the closed state of the RyR and inhibiting a specific component of SOCE. nih.govresearchgate.netsemanticscholar.org

Similarities in Ryanodine Receptor Modulation

Azumolene and its parent compound, dantrolene, exhibit notable similarities in their modulation of ryanodine receptors (RyRs), the primary channels responsible for calcium release from the sarcoplasmic reticulum (SR) in muscle cells. researchgate.netnih.govmedkoo.com Both compounds are recognized as direct-acting skeletal muscle relaxants that function by inhibiting the release of calcium from the SR. nih.govncats.io This inhibitory action is central to their therapeutic effect in malignant hyperthermia, a condition characterized by excessive calcium release from the SR. nih.govsemanticscholar.org

Numerous studies have established that azumolene is an equipotent analog of dantrolene. nih.govncats.iosemanticscholar.org Their primary target is the RyR1 isoform, which is predominantly expressed in skeletal muscle. nih.gov The fundamental mechanism of action involves the stabilization of the ryanodine receptor in its closed state. This stabilization reduces the likelihood of channel opening, thereby decreasing the frequency of spontaneous calcium release events known as "Ca2+ sparks." researchgate.net Research on permeabilized frog skeletal muscle fibers demonstrated that azumolene suppresses the frequency of spontaneous Ca2+ sparks in a dose-dependent manner, with an EC50 of 0.25 µM, without significantly altering the properties of the sparks themselves. researchgate.net This suggests that azumolene primarily affects the rate at which the RyR channels open, rather than the duration they remain open. researchgate.net

This shared mechanism is further supported by findings that both dantrolene and azumolene can inhibit RyR3, another isoform of the ryanodine receptor, but are largely ineffective against the cardiac isoform, RyR2, under normal physiological conditions. nih.govresearchgate.net This isoform selectivity underscores the specific molecular interactions these compounds have with the RyR protein complex. While the precise binding sites have been a topic of extensive research, evidence suggests that the binding sites for dantrolene and its analogs are pharmacologically distinct from the binding site of ryanodine itself. researchgate.net

Table 1: Comparative Efficacy of Azumolene and Dantrolene on Muscle Function

| Parameter | Compound | Value | Species/Model | Source |

|---|---|---|---|---|

| IC50 for Twitch Inhibition (extensor digitorum longus) | Azumolene | 2.8 +/- 0.8 µM | Mouse | ebi.ac.uk |

| Dantrolene | 1.6 +/- 0.4 µM | Mouse | ebi.ac.uk | |

| IC50 for Twitch Inhibition (soleus) | Azumolene | 2.4 +/- 0.6 µM | Mouse | ebi.ac.uk |

| Dantrolene | 3.5 +/- 1.2 µM | Mouse | ebi.ac.uk | |

| IC50 for Twitch Inhibition (gastrocnemius) | Azumolene | 1.2 +/- 0.1 mg/kg | Guinea Pig | ebi.ac.uk |

| Dantrolene | 1.5 +/- 0.2 mg/kg | Guinea Pig | ebi.ac.uk | |

| EC50 for Ca2+ Spark Frequency Suppression | Azumolene | 0.25 µM | Frog Skeletal Muscle | researchgate.net |

This table presents data from various studies to illustrate the comparable potency of azumolene and dantrolene in inhibiting muscle twitch and calcium release events.

Divergences in Calcium Signaling Pathways

Despite their similarities in directly modulating the RyR1 channel, investigations have revealed significant divergences in how azumolene affects broader calcium signaling pathways, particularly store-operated calcium entry (SOCE). SOCE is a critical mechanism for replenishing intracellular calcium stores after their depletion and is essential for sustained calcium signaling.

A key distinction in azumolene's mechanism is its ability to inhibit a specific component of SOCE that is directly coupled to the activation of the RyR1 receptor. nih.govncats.iosemanticscholar.org When RyR1 is activated by agonists such as caffeine and ryanodine, leading to the depletion of SR calcium stores, azumolene effectively inhibits the subsequent influx of extracellular calcium through SOCE. nih.govsemanticscholar.org For instance, in myotubes, 20 µM of azumolene can cause a 70% reduction in this form of SOCE. This inhibitory effect on RyR1-coupled SOCE is believed to contribute significantly to its therapeutic action, potentially by preventing the sustained elevation of intracellular calcium that characterizes pathological states like malignant hyperthermia. nih.govsemanticscholar.org

Crucially, this inhibitory effect of azumolene is highly specific. The compound does not affect the component of SOCE that is induced by thapsigargin. nih.govncats.iosemanticscholar.org Thapsigargin is an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which depletes calcium stores through a mechanism independent of RyR activation. The inability of azumolene to block thapsigargin-induced SOCE indicates that azumolene does not act directly on the core components of the SOCE machinery itself, but rather on a signaling pathway that links the conformational state of the RyR1 to the activation of store-operated channels. semanticscholar.org This suggests that azumolene can distinguish between different mechanisms that trigger SOCE in skeletal muscle: one that is dependent on the RyR1 channel and one that is independent of it. nih.govsemanticscholar.org

Table 2: Differential Effects of Azumolene on Store-Operated Calcium Entry (SOCE)

| SOCE Activator | Activating Mechanism | Effect of Azumolene | Source |

|---|---|---|---|

| Caffeine/Ryanodine | Direct activation of RyR1, leading to store depletion | Inhibition of subsequent SOCE | nih.govsemanticscholar.org |

| Thapsigargin | Inhibition of SERCA pump, leading to store depletion independent of RyR1 | No effect on subsequent SOCE | nih.govncats.iosemanticscholar.org |

This table highlights the divergent effects of azumolene on different pathways of store-operated calcium entry, demonstrating its specific action on RyR1-coupled signaling.

Preclinical Pharmacological and Biological Studies of Azumolene Sodium Salt

In Vitro Studies on Muscle Preparations

In vitro studies have been instrumental in elucidating the direct effects of azumolene (B1235849) on skeletal muscle function at the cellular and tissue levels. These studies have utilized various muscle preparations and induction agents to characterize its inhibitory actions on muscle contractures.

Azumolene has demonstrated significant efficacy in counteracting muscle contractures induced by pharmacological agents like caffeine (B1668208), which is known to trigger calcium release from the sarcoplasmic reticulum. In studies using mouse soleus muscle, a 10 microM concentration of azumolene significantly inhibited contractures induced by 8 mM caffeine. nih.gov Furthermore, azumolene was as effective as dantrolene (B1669809) sodium in relaxing established caffeine-induced contractures in this model. nih.gov

Similar effects have been observed in muscle preparations from species susceptible to malignant hyperthermia. In isolated MH-susceptible porcine muscle, azumolene (6 µmol/L) effectively inhibited hypercontractility induced by 2 mmol/L caffeine. nih.gov The compound not only prevented but also reversed the abnormal contractures. nih.gov Studies on human skeletal muscle susceptible to malignant hyperthermia have also shown that azumolene at a concentration of 10 microM is effective in both blocking and reversing caffeine-induced contractures. nih.gov

| Model System | Inducing Agent | Azumolene Concentration | Observed Effect |

| Mouse Soleus Muscle | 8 mM Caffeine | 10 µM | Significantly inhibited and relaxed contractures. nih.gov |

| MH-Susceptible Porcine Muscle | 2 mmol/L Caffeine | 6 µmol/L | Inhibited and reversed hypercontractility. nih.gov |

| Human MH-Susceptible Muscle | Caffeine | 10 µM | Blocked and reversed contractures. nih.gov |

The utility of azumolene in the context of malignant hyperthermia has been a primary focus of in vitro research. In studies on isolated MH-susceptible porcine muscle, azumolene at a concentration of 6 µmol/L inhibited hypercontractility induced by 3% halothane (B1672932) and 80 mmol/L potassium chloride, demonstrating a broad inhibitory effect on different triggers of muscle contraction. nih.gov The potency of azumolene in these models was found to be equivalent to that of dantrolene. nih.gov

Further investigations into its mechanism of action revealed that in the presence of maximal effective concentrations of dantrolene, azumolene did not produce further relaxation of caffeine-induced contractures, and the reverse was also true, suggesting a shared mechanism of action. nih.gov However, azumolene did not affect the sarcoplasmic reticulum Ca2+-dependent ATPase activity from either MH-susceptible or control muscle, indicating that its action is likely related to the inhibition of calcium release from the sarcoplasmic reticulum rather than its reuptake. nih.gov

To delve deeper into the molecular mechanism of azumolene's action, studies have been conducted on permeabilized skeletal muscle fibers, which allow for direct manipulation of the intracellular environment. In permeabilized frog skeletal muscle fibers, azumolene was shown to suppress the frequency of spontaneous Ca2+ sparks in a dose-dependent manner, with an EC50 of 0.25 µM. nih.gov Ca2+ sparks are localized releases of calcium from the sarcoplasmic reticulum, and their frequency is indicative of the opening rate of ryanodine (B192298) receptor (RyR) Ca2+ release channels.

Interestingly, while azumolene decreased the frequency of these sparks, it did not systematically affect their properties, such as amplitude or duration. nih.gov This suggests that azumolene primarily reduces the likelihood of the RyR channels opening to initiate a Ca2+ spark but has minimal effect on the duration the channels remain open once activated. nih.gov This effect was also observed in a model mimicking an MH episode, where azumolene dose-dependently decreased Ca2+ spark frequency without altering spark properties. nih.gov

In Vivo Animal Model Research

In vivo studies have been crucial for evaluating the systemic effects of azumolene, including its muscle relaxant properties and its efficacy in treating malignant hyperthermia in whole-animal models.

The muscle relaxant effects of azumolene have been demonstrated in anesthetized rodent models. In anesthetized rats, azumolene (EU4093) was shown to be a direct-acting skeletal muscle relaxant. nih.govscispace.com A nearly maximal effect on the twitch of the intact rat soleus muscle was observed, reducing the twitch amplitude to 31.9% of the control value. nih.govscispace.com

In anesthetized guinea pigs, intravenous injection of azumolene resulted in a dose-dependent decrease in the twitches of the gastrocnemius muscle, with an IC50 of 1.2 +/- 0.1 mg/kg, which was comparable to that of dantrolene sodium (IC50 of 1.5 +/- 0.2 mg/kg). nih.gov

| Animal Model | Muscle | Effect of Azumolene |

| Anesthetized Rat | Soleus | Reduced twitch amplitude to 31.9% of control. nih.govscispace.com |

| Anesthetized Guinea Pig | Gastrocnemius | Dose-dependent decrease in twitch response (IC50: 1.2 +/- 0.1 mg/kg). nih.gov |

Swine susceptible to malignant hyperthermia serve as a highly relevant and widely used animal model for studying this condition. Multiple studies have demonstrated the effectiveness of azumolene in terminating MH episodes in these animals. In one study, ten MH-susceptible swine were triggered into an MH episode using inhaled halothane, and azumolene was effective in terminating all episodes. nih.govresearchgate.net An inverse relationship was observed between the dose of azumolene required and the time it took for the pig to manifest signs of MH. nih.govresearchgate.net The potency of azumolene was found to be similar to dantrolene. nih.govresearchgate.net

In another study, MH was induced in susceptible pigs by a combination of inhaled halothane and an intravenous injection of succinylcholine. nih.gov The pigs developed respiratory acidosis, fever, cardiac arrhythmias, and muscle contracture. nih.gov Treatment with azumolene resulted in the survival of the animals, with an attenuation of the clinical signs, including normalization of blood pH and PCO2, and recovery of normal muscle tone and cardiac rhythm. nih.gov These findings strongly suggest that azumolene is a viable substitute for dantrolene in reversing an MH crisis. researchgate.netnih.gov

| MH Trigger | Key Findings in Swine Models |

| Halothane | Azumolene effectively terminated all MH episodes. nih.govresearchgate.net |

| Halothane and Succinylcholine | Azumolene reversed the hypermetabolic crisis, leading to survival with attenuated clinical signs. nih.gov |

Studies on Malignant Hyperthermia (MH) Models (e.g., Swine)

Countering Muscle Dysfunction in MH-associated Models

Azumolene has demonstrated significant efficacy in preclinical models associated with malignant hyperthermia (MH), a pharmacogenetic disorder of skeletal muscle. nih.govnih.gov In studies involving swine susceptible to malignant hyperthermia, azumolene was effective in terminating all MH episodes induced by the inhalation of halothane. nih.gov An inverse relationship was observed between the dose of azumolene required to resolve the MH episode and the time it took for the animal to manifest the signs of the crisis. nih.gov

In vitro studies on human skeletal muscle from individuals susceptible to malignant hyperthermia have further substantiated these findings. Azumolene, at a concentration of 10 microM, was effective in both blocking and reversing muscle contractures induced by caffeine, a substance used to trigger MH-like responses in muscle biopsies. nih.gov Similarly, prior exposure of mouse soleus muscle to azumolene significantly inhibited contractures induced by 8 mM caffeine. nih.gov These preclinical investigations provide evidence that azumolene effectively counteracts the muscle dysfunction characteristic of MH by blocking pharmacologically-induced muscle contractures. nih.gov The mechanism is believed to involve the inhibition of the ryanodine receptor (RyR1), which reduces the abnormal release of calcium from the sarcoplasmic reticulum that underlies the hypermetabolic state of MH. unesp.brnih.gov

Equipotency Assessment in Animal Models

Multiple preclinical studies have concluded that azumolene is equipotent to dantrolene sodium, the standard therapeutic agent for malignant hyperthermia. nih.govnih.govunesp.br This assessment is based on direct comparisons of their effects on muscle function in various animal models.

In research using mice, the potency of azumolene in inhibiting twitches of the extensor digitorum longus and soleus muscles was found to be statistically similar to that of dantrolene sodium. nih.gov Likewise, in studies with guinea pigs, intravenous administration of azumolene and dantrolene sodium resulted in dose-dependent decreases in the twitches of the gastrocnemius muscle, with comparable IC50 values. nih.gov In a malignant hyperthermia model using susceptible swine, azumolene was also found to be similar in potency to dantrolene. nih.gov The primary advantage of azumolene highlighted in these studies is its significantly greater water solubility (approximately 30-fold higher) compared to dantrolene, which facilitates easier and faster administration in emergency situations. unesp.br

| Animal Model | Muscle | Compound | IC50 (in vitro) | IC50 (in vivo) |

|---|---|---|---|---|

| Mouse | Extensor Digitorum Longus | Azumolene | 2.8 +/- 0.8 µM | N/A |

| Dantrolene Sodium | 1.6 +/- 0.4 µM | N/A | ||

| Soleus | Azumolene | 2.4 +/- 0.6 µM | N/A | |

| Dantrolene Sodium | 3.5 +/- 1.2 µM | N/A | ||

| Guinea Pig | Gastrocnemius | Azumolene | N/A | 1.2 +/- 0.1 mg/kg |

| Dantrolene Sodium | N/A | 1.5 +/- 0.2 mg/kg |

Therapeutic Potential in Disease Models (Excluding Clinical Outcomes)

Relevance to Malignant Hyperthermia Research

The therapeutic potential of azumolene sodium salt is most prominently established in the context of malignant hyperthermia research. nih.govnih.govunesp.br As a structural analogue of dantrolene, azumolene has been shown to be equally potent and effective in preventing and reversing the signs of an MH crisis in both in vitro and in vivo models. nih.govnih.govunesp.br Its primary mechanism of action is the inhibition of abnormal calcium release from the sarcoplasmic reticulum via its effect on the ryanodine receptor (RyR1), directly addressing the core pathophysiology of MH. unesp.brnih.gov

Studies have demonstrated its ability to terminate fulminant MH episodes in susceptible swine and to block and reverse caffeine-induced contractures in human MH-susceptible muscle tissue. nih.govnih.gov The key advantage that makes azumolene a compound of high interest is its markedly superior water solubility compared to dantrolene. unesp.br This characteristic could allow for a faster and simpler preparation and administration, a critical factor in managing the life-threatening emergency of an MH episode. unesp.br These preclinical findings strongly suggest that azumolene is a promising candidate for the treatment and prevention of malignant hyperthermia. nih.gov

Broader Implications for Ryanodine Receptor-Related Myopathies in Research

The study of this compound in preclinical settings has significant implications for understanding and investigating Ryanodine Receptor (RyR)-related myopathies. These myopathies are a group of genetic muscle disorders caused by mutations in the RYR1 gene, which encodes the primary calcium release channel (RyR1) in the sarcoplasmic reticulum of skeletal muscle. ryr1.orgnih.gov Pathogenic variations in this gene can lead to a spectrum of conditions, from congenital myopathies to malignant hyperthermia (MH) susceptibility. nih.govryr1.org Azumolene, as a modulator of the RyR1 channel, serves as a critical pharmacological tool for researchers to probe the molecular mechanisms underlying these diseases. medchemexpress.com

Azumolene is a water-soluble analog of dantrolene, a drug known to inhibit calcium release from the sarcoplasmic reticulum. nih.govresearchgate.net Its primary mechanism of action involves modulating the activity of the RyR Ca2+ release channel. nih.gov Research indicates that azumolene suppresses the likelihood of the RyR1 channel opening, thereby reducing the frequency of spontaneous Ca2+ release events, known as "Ca2+ sparks," without affecting the properties of the sparks themselves. nih.gov This specific action allows researchers to investigate the consequences of excessive "leaky" RyR1 channels, a common pathological feature in many RYR1-related myopathies. By reducing this calcium leak, azumolene helps to explore the downstream cellular consequences of channel dysfunction. plos.org

Furthermore, studies have demonstrated that azumolene is effective in models of malignant hyperthermia, a condition characterized by an uncontrolled release of calcium from the sarcoplasmic reticulum triggered by certain anesthetics. nih.govnih.gov In preclinical models using muscle from malignant hyperthermia susceptible (MHS) swine, azumolene was shown to counteract the heightened sensitivity of the RyR1 channel to activating agents like caffeine. This suggests that azumolene can reverse some of the functional defects caused by RYR1 mutations, making it an invaluable compound for studying the structure-function relationship of both normal and mutated RyR1 channels.

Beyond its direct effects on the RyR1 channel, research has shown that azumolene also inhibits a component of store-operated Ca2+ entry (SOCE) that is specifically coupled to the activation of RyR1. nih.gov This finding suggests that azumolene can help dissect the complex interplay between calcium release from intracellular stores and calcium entry from the extracellular space, a process that may be disrupted in RyR-related myopathies. The ability of azumolene to distinguish between different cellular signaling mechanisms for SOCE provides a more nuanced tool for myopathy research. nih.gov While some studies indicate a preferential interaction with dihydropyridine (B1217469) receptors over ryanodine receptors, its functional impact on RyR1-mediated calcium release is well-documented. nih.gov

The following tables summarize key findings from preclinical studies, highlighting azumolene's pharmacological profile in the context of RyR1 research.

Table 1: Effect of Azumolene on Muscle Contractility and Ca2+ Release Events

| Parameter | Model System | Key Finding |

|---|---|---|

| Spontaneous Ca2+ Sparks | Permeabilized frog skeletal muscle fibers | Suppressed the frequency of Ca2+ sparks in a dose-dependent manner (EC50 = 0.25 µM) without altering spark properties. nih.gov |

| Muscle Twitch Inhibition | Isolated mouse extensor digitorum longus muscle | Inhibited twitches with an IC50 of 2.8 +/- 0.8 µM. nih.gov |

| Muscle Twitch Inhibition | Isolated mouse soleus muscle | Inhibited twitches with an IC50 of 2.4 +/- 0.6 µM. nih.gov |

| Caffeine-Induced Contracture | Mouse soleus muscle | 10 µM azumolene significantly inhibited and relaxed contractures induced by 8 mM caffeine. nih.gov |

| Caffeine-Induced Contracture | Human malignant hyperthermia susceptible skeletal muscle | 10 µM azumolene was effective in blocking and reversing caffeine-induced contracture in vitro. nih.gov |

Table 2: Azumolene Interaction with Ryanodine Receptor (RyR1) and Associated Proteins

| Assay | Model System | Key Finding |

|---|---|---|

| [3H]ryanodine binding | Porcine junctional sarcoplasmic reticulum | 100 µM azumolene produced only a small inhibition (less than 25%). nih.gov |

| [3H]ryanodine binding | Sarcoplasmic reticulum from MHS and normal swine muscle | In the presence of caffeine, azumolene decreased the affinity for caffeine without a significant change in the maximal binding capacity, suggesting competition at the caffeine binding site(s). |

| [3H]PN200-110 binding | Porcine transverse tubule dihydropyridine receptors | Inhibited binding with an IC50 of approximately 20 µM. nih.gov |

| Store-Operated Ca2+ Entry (SOCE) | Mouse myotubes and adult muscle fibers | Inhibited the component of SOCE coupled to RyR1 activation by caffeine and ryanodine. nih.gov |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Azumolene |

| This compound |

| Caffeine |

| Calcium |

| Dantrolene |

| Dantrolene Sodium |

| Ryanodine |

| Thapsigargin |

| Aminodantrolene |

Structure Activity Relationships Sar and Rational Design of Azumolene Sodium Salt Derivatives

Identification of Key Structural Moieties for RyR Modulation

The molecular architecture of Azumolene (B1235849), a more water-soluble analog of the well-established RyR inhibitor dantrolene (B1669809), is a tapestry of distinct chemical motifs, each playing a crucial role in its ability to modulate the ryanodine (B192298) receptor. At its core, Azumolene is an N-acylhydrazone derivative, a structural class recognized for its diverse biological activities. The key structural components of Azumolene that are critical for its interaction with the RyR include the imidazolidinedione ring, the central N-acylhydrazone linker, and the substituted aromatic and heterocyclic ring systems.

The imidazolidinedione moiety, also present in dantrolene, is considered a critical anchor for the molecule within the RyR binding pocket. The N-acylhydrazone linker (–CO–NH–N=CH–) provides a specific spatial arrangement and conformational flexibility that is essential for proper orientation and interaction with the receptor.

Recent high-resolution structural studies of dantrolene bound to the RyR1 have provided significant insights that are largely applicable to Azumolene due to their structural similarity. These studies have revealed that the binding site is located in a cytoplasmic domain of the RyR1, far from the ion-conducting pore. The interaction is dependent on the presence of ATP or ADP, suggesting an allosteric mechanism of inhibition. columbia.edubiorxiv.org The key interactions involve the terminal aromatic ring of the drug molecule fitting into a specific pocket within the receptor.

Impact of Chemical Modifications on Intracellular Calcium Release Inhibition

The therapeutic efficacy of Azumolene is intrinsically linked to its chemical structure. Modifications to its various moieties can have a profound impact on its ability to inhibit intracellular calcium release by modulating the RyR. While extensive research has been conducted on dantrolene derivatives, the principles derived from these studies offer valuable insights into the potential effects of modifying the Azumolene scaffold.

The substitution on the phenyl ring is a critical determinant of activity. The replacement of the nitro group in dantrolene with a bromine atom in Azumolene maintains equipotency, indicating that this position can tolerate different substituents with specific electronic properties. nih.gov Studies on other N-acylhydrazone derivatives have shown that the nature and position of substituents on the aromatic ring can dramatically alter biological activity, including potency and selectivity. For instance, the introduction of different halogen atoms or other functional groups can fine-tune the electronic and steric profile of the molecule, leading to enhanced or diminished inhibition of calcium release.

Furthermore, modifications to the heterocyclic ring—the oxazole (B20620) in Azumolene's case—can also influence activity. Replacing the oxazole with other five- or six-membered heterocyclic systems could alter the spatial orientation of the bromophenyl group and its interactions with the RyR.

Design of Next-Generation Ryanodine Receptor Modulators from Azumolene Scaffold

The Azumolene structure serves as a valuable scaffold for the rational design of next-generation ryanodine receptor modulators with improved therapeutic profiles. The goal of such design efforts is to develop compounds with enhanced potency, selectivity for specific RyR isoforms (RyR1, RyR2, or RyR3), and optimized pharmacokinetic properties. The N-acylhydrazone core is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with multiple biological targets. researchgate.netresearchgate.net

One approach in next-generation design involves the synthesis of novel Azumolene analogs with diverse substitutions on the bromophenyl ring. By exploring a range of electron-donating and electron-withdrawing groups at various positions, medicinal chemists can systematically probe the steric and electronic requirements of the RyR binding pocket. This can lead to the identification of derivatives with increased affinity and inhibitory capacity.

Another strategy focuses on modifying the heterocyclic component of the molecule. Replacing the oxazole ring with other heterocycles, such as thiazole, imidazole, or pyridine, can alter the molecule's geometry and hydrogen bonding potential, potentially leading to improved interactions with the receptor. The design of dual-target inhibitors, based on the dantrolene and by extension the Azumolene scaffold, is also an emerging area of research. For example, derivatives have been designed to inhibit both the ryanodine receptor and acetylcholinesterase, which could have therapeutic potential in conditions like Alzheimer's disease. nih.gov

Computational modeling and docking studies play a crucial role in the rational design of new modulators. By simulating the binding of virtual Azumolene derivatives to the known structure of the RyR, researchers can predict which modifications are most likely to enhance binding affinity and efficacy, thereby prioritizing synthetic efforts.

Comparative SAR Studies with Dantrolene and Other N-Acylhydrazone Derivatives

Comparative structure-activity relationship studies are essential for understanding the nuances of RyR modulation and for the development of more effective and specific drugs. Azumolene and dantrolene provide a classic case for such a comparison, being structurally very similar yet differing in a key substituent.

The primary structural difference, the para-bromo-phenyl group in Azumolene versus the para-nitrophenyl (B135317) group in dantrolene, results in a significant increase in water solubility for Azumolene without compromising its inhibitory potency on the RyR. Both compounds are considered equipotent in their ability to inhibit calcium release. nih.gov This suggests that the electronic nature of the substituent at this position, while important, can be varied to some extent without loss of activity.

The following table provides a comparative overview of the inhibitory concentrations (IC50) of Azumolene and related compounds, highlighting the impact of structural modifications on their activity.

| Compound | Key Structural Feature | Target | IC50 / Activity |

| Azumolene | p-bromophenyl-oxazole | Dihydropyridine (B1217469) Receptor nih.gov | ~20 µM |

| Dantrolene | p-nitrophenyl-furan | Dihydropyridine Receptor nih.gov | 3-5 times less potent than Azumolene |

| Aminodantrolene | p-aminophenyl-furan | Dihydropyridine Receptor nih.gov | 3-5 times less potent than Azumolene |

| Compound 22a | Sulfonyl-hydrazone derivative of dantrolene | Ryanodine Receptor (SOICR) nih.gov | 0.162 µM |

Analytical Methodologies for Azumolene Sodium Salt in Research

Development and Validation of Quantitative Analytical Methods for Research Samples

Quantitative analysis is crucial for determining the exact concentration of Azumolene (B1235849) Sodium Salt in research samples. The development of such methods involves optimizing various parameters to achieve desired performance, followed by a thorough validation process. Validation confirms that the method is suitable for its intended use by assessing parameters such as linearity, accuracy, precision, specificity, and sensitivity (limits of detection and quantitation).

Spectrophotometric Techniques

Spectrophotometry offers a rapid, accessible, and cost-effective approach for the quantification of Azumolene Sodium Salt. These methods rely on the molecule's ability to absorb light in the ultraviolet or visible regions of the electromagnetic spectrum, either directly or after a chemical reaction.

Ultraviolet (UV) Spectrophotometry (e.g., 339 nm)

The inherent molecular structure of this compound contains chromophores that absorb light in the ultraviolet range. A direct UV spectrophotometric method leverages this property for quantification. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Research has established that this compound exhibits a maximum absorbance (λmax) at approximately 339 nm in a suitable solvent, such as methanol. The analytical procedure involves preparing a series of standard solutions of known concentrations, measuring their absorbance at this wavelength, and constructing a calibration curve. The concentration of an unknown research sample can then be determined by measuring its absorbance and interpolating the value from the linear regression of the calibration curve.

Table 1: Example Calibration Data for UV Spectrophotometric Analysis of this compound

| Concentration (µg/mL) | Mean Absorbance at 339 nm (n=3) |

| 2.0 | 0.115 |

| 4.0 | 0.231 |

| 6.0 | 0.344 |

| 8.0 | 0.460 |

| 10.0 | 0.575 |

Table 2: Typical Validation Parameters for the UV Method

| Parameter | Result |

| Linearity Range | 2.0 - 10.0 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantitation (LOQ) | 0.45 µg/mL |

Visible Spectrophotometry (e.g., Chloranilic Acid Reaction, 507 nm)

An alternative spectrophotometric approach involves a chemical derivatization step to produce a colored product that can be measured in the visible spectrum. This is particularly useful for enhancing sensitivity or overcoming interference from other UV-absorbing compounds in a complex matrix.

One such method involves the reaction of this compound with Chloranilic Acid in a non-aqueous solvent like dioxane or acetonitrile. Azumolene, acting as an n-electron donor, reacts with the π-acceptor Chloranilic Acid to form a stable, purple-colored charge-transfer complex. This complex exhibits a distinct maximum absorbance (λmax) in the visible region at approximately 507 nm. The intensity of the color produced is directly proportional to the concentration of this compound, allowing for its quantification.

Table 3: Example Calibration Data for Visible Spectrophotometric Analysis using Chloranilic Acid

| Azumolene Concentration (µg/mL) | Mean Absorbance of Complex at 507 nm (n=3) |

| 5.0 | 0.152 |

| 10.0 | 0.305 |

| 15.0 | 0.456 |

| 20.0 | 0.609 |

| 25.0 | 0.761 |

Table 4: Typical Validation Parameters for the Visible Spectrophotometric Method

| Parameter | Result |

| Linearity Range | 5.0 - 25.0 µg/mL |

| Correlation Coefficient (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.8 µg/mL |

| Limit of Quantitation (LOQ) | 2.4 µg/mL |

High-Performance Liquid Chromatography (HPLC) for Purity and Content Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for both the quantification (assay) and purity assessment of this compound. Its high resolving power allows it to separate the active compound from impurities, synthetic precursors, and degradation products, providing a highly specific and accurate measurement.

A typical reverse-phase HPLC (RP-HPLC) method is employed for this purpose. The method's ability to provide a comprehensive profile of the sample makes it indispensable for stability studies and quality control in a research setting. The peak area of this compound is integrated and compared against a calibration curve generated from certified reference standards to determine its content. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 5: Representative Chromatographic Conditions for HPLC Analysis of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System with UV Detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 6.8) and Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 339 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Table 6: System Suitability Parameters for a Validated HPLC Method

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (min) | — | ~5.8 |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | > 2000 | > 4500 |

Characterization Techniques for Research Formulations

Beyond quantitative analysis, the characterization of the solid-state properties of this compound is essential for understanding its behavior during storage, handling, and formulation development. Thermal analysis techniques are particularly powerful in this regard.

Thermal Analysis (e.g., Differential Thermal Analysis, Thermogravimetric Analysis)

Thermal analysis measures the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram can reveal critical information about its hydration state and thermal stability. A typical analysis might show an initial weight loss at temperatures below 150 °C, corresponding to the loss of associated water or solvent molecules. The compound may then exhibit a stable plateau before undergoing a significant, sharp weight loss at a higher temperature, which signifies thermal decomposition.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. The resulting DTA curve shows peaks corresponding to thermal events. For this compound, an endothermic peak (heat absorption) may be observed, which could be associated with melting, desolvation, or a solid-state transition. Exothermic peaks (heat release) typically indicate decomposition. When used in conjunction, TGA and DTA provide a comprehensive thermal profile of the compound.

Table 7: Summary of Typical Thermal Analysis Findings for this compound

| Technique | Observed Event | Approximate Temperature Range (°C) | Interpretation |

| TGA | Initial Mass Loss | 60 - 130 °C | Loss of bound water (dehydration). |

| TGA | Major Mass Loss | > 260 °C | Onset of thermal decomposition of the molecule. |

| DTA | Broad Endotherm | 60 - 130 °C | Corresponds to the energy required for desolvation, confirming TGA data. |

| DTA | Sharp Endotherm/Exotherm | ~250 - 270 °C | Complex event, often representing melting immediately followed by decomposition. |

Spectroscopic Identification (e.g., Infrared Absorption)

Infrared (IR) spectroscopy is a fundamental technique for the structural confirmation of this compound. By analyzing the absorption of infrared radiation, researchers can identify the key functional groups present in the molecule, thereby verifying its chemical identity and purity. The IR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrations of its specific chemical bonds.

The presence of the hydantoin (B18101) ring, the nitrophenyl group, the carbon-bromine bond, and the azetidinyl moiety gives rise to a unique spectral fingerprint. For instance, the carbonyl (C=O) groups within the hydantoin ring typically exhibit strong absorption peaks in the region of 1700-1780 cm⁻¹. The nitro group (NO₂) is identified by two strong, characteristic stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. Furthermore, the C=N imine bond of the hydantoin side chain and the aromatic C=C stretching of the phenyl ring contribute to absorptions in the 1580-1680 cm⁻¹ range. The carbon-bromine (C-Br) bond typically shows a stretching vibration in the far-infrared region, often below 700 cm⁻¹.

The table below summarizes the principal IR absorption bands expected for this compound, which are critical for its identification in a laboratory setting.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1700 - 1780 | Strong |

| Imine / Aromatic (C=N / C=C) | Stretch | 1580 - 1680 | Medium to Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 800 - 900 | Strong |

| Carbon-Bromine (C-Br) | Stretch | 500 - 700 | Medium to Strong |

Solubility Profile for Laboratory Applications

The solubility of this compound is a critical parameter for its use in research, particularly for the preparation of stock solutions and working dilutions for in vitro and other experimental assays.

Preparation of Research Solutions in Organic Solvents (e.g., DMSO, DMF)

For research purposes, this compound is most commonly dissolved in polar aprotic organic solvents to create concentrated stock solutions. Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the preferred solvents due to their ability to readily solubilize the compound at high concentrations.

Researchers typically prepare stock solutions at concentrations ranging from 10 mM to 50 mM. These solutions are stable when stored under appropriate conditions (e.g., -20°C or -80°C) and can be used for subsequent dilutions into aqueous media for experiments. The high solubility in these solvents facilitates the accurate and convenient handling of the compound in a laboratory workflow. For example, dissolving a pre-weighed amount of this compound powder in a precise volume of DMSO allows for the creation of a stock solution from which microliter volumes can be easily dispensed.

The table below provides a summary of the solubility characteristics of this compound in these common laboratory solvents.

| Solvent | Chemical Class | Reported Solubility | Typical Stock Concentration |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 50 mg/mL | 10 mM - 50 mM |

| Dimethylformamide (DMF) | Polar Aprotic | ≥ 30 mg/mL | 10 mM - 30 mM |

Strategies for Maximizing Solubility in Aqueous Buffers for In Vitro Assays

While the sodium salt form of Azumolene improves its aqueous solubility compared to its parent acid, achieving high concentrations directly in physiological buffers (e.g., PBS, pH 7.4) can be challenging and may lead to precipitation. Therefore, specific strategies are employed to ensure the compound remains in solution during in vitro experiments.

The most prevalent method involves a two-step dilution process. First, a high-concentration stock solution is prepared in an organic solvent like DMSO, as detailed in section 6.3.1. Subsequently, this stock solution is serially diluted into the final aqueous assay buffer to achieve the desired working concentration. It is critical to ensure that the final concentration of the organic solvent in the assay medium is kept to a minimum (typically ≤0.5%, and often <0.1%) to prevent solvent-induced artifacts that could interfere with the experimental results. Vigorous mixing or vortexing during the dilution step is essential to prevent localized precipitation.

In cases where solubility remains a challenge, other physical methods can be employed, though they must be used with caution. These strategies are summarized below.

| Strategy | Description | Considerations |

|---|---|---|

| Two-Step Dilution | Prepare a concentrated stock in DMSO/DMF, then dilute into the aqueous buffer. | This is the standard and most reliable method. The final solvent concentration must be controlled and kept low. |

| Gentle Warming | Briefly warming the solution (e.g., to 37°C) can help dissolve the compound. | Prolonged heating should be avoided as it may lead to compound degradation. Solution should be cooled to assay temperature before use. |

| Sonication | Using an ultrasonic bath can provide energy to break up solute particles and aid dissolution. | Care must be taken to avoid overheating the sample, which could cause degradation. |

| pH Adjustment | Slightly increasing the pH of the aqueous buffer can sometimes enhance the solubility of acidic compounds. | This is generally not recommended as altering the pH can change the compound's ionization state and biological activity, as well as affect the stability of the assay system. |

Advanced Research Techniques and Future Directions

Utilization of Azumolene (B1235849) Sodium Salt as a Biochemical Tool in Calcium Signaling Research

Azumolene sodium salt has proven to be an invaluable tool for dissecting the complexities of calcium (Ca²⁺) signaling pathways. As a modulator of the ryanodine (B192298) receptor (RyR), a primary channel for Ca²⁺ release from the sarcoplasmic reticulum, azumolene allows researchers to probe the intricate mechanisms of excitation-contraction coupling in muscle cells and Ca²⁺ homeostasis in various cell types. researchgate.netscbt.com

Studies have shown that azumolene inhibits a specific component of store-operated calcium entry (SOCE) that is linked to the activation of the type 1 ryanodine receptor (RyR1). semanticscholar.orgnih.govncats.io This selective action allows researchers to differentiate between different modes of SOCE activation, one dependent on RyR1 and another that is independent and insensitive to azumolene. semanticscholar.orgnih.gov This distinction is crucial for understanding the nuanced regulation of intracellular Ca²⁺ levels.

In preclinical investigations, azumolene has been used to study its effects on Ca²⁺ sparks, which are localized releases of Ca²⁺ from the sarcoplasmic reticulum. Research indicates that azumolene decreases the frequency of these sparks without altering their fundamental properties, suggesting it suppresses the opening rate of RyR channels rather than their open time. researchgate.net This insight is critical for understanding its mechanism in conditions like malignant hyperthermia, a hypermetabolic disorder linked to uncontrolled Ca²⁺ release. researchgate.netresearchgate.net

Furthermore, in neuronal cells, azumolene and its parent compound, dantrolene (B1669809), have been shown to inhibit Ca²⁺ release from the endoplasmic reticulum, positioning them as general stabilizers of Ca²⁺ signaling. jneurosci.org This property makes azumolene a useful compound for studying the role of dysregulated Ca²⁺ signaling in neurodegenerative diseases. jneurosci.org

Integration into Preclinical Compound Libraries for Screening

The well-defined action of azumolene on a key component of the calcium signaling pathway makes it a valuable addition to preclinical compound libraries. medchemexpress.combio-connect.nl These libraries, which are collections of small molecules with known biological activities, are essential for high-throughput screening (HTS) to identify new drug leads and to understand disease mechanisms. bio-connect.nlmedchemexpress.com

Azumolene's inclusion in various bioactive compound libraries, such as those focused on neuronal signaling, calcium channel blockers, and ion channel modulators, allows for its systematic testing across a wide range of cellular and disease models. medchemexpress.com This integration facilitates the discovery of novel therapeutic applications beyond its initial focus on malignant hyperthermia. medchemexpress.comnih.gov The availability of such compounds in a ready-to-use format accelerates the early stages of drug discovery, including target identification and validation. medchemexpress.com

The process of creating these libraries often involves advanced methodologies to ensure the diversity and quality of the compounds. nih.gov By including well-characterized molecules like azumolene, these libraries become more powerful tools for identifying hits in screening campaigns. bio-connect.nl

Advanced Imaging Techniques for Observing Intracellular Calcium Dynamics in Response to this compound

The study of azumolene's effects on intracellular calcium dynamics has been greatly enhanced by advanced imaging techniques. numberanalytics.comnumberanalytics.com Fluorescent Ca²⁺ indicators are used to visualize the changes in myoplasmic free Ca²⁺ concentration in real-time. researchgate.net Techniques such as confocal microscopy allow for the detailed observation of Ca²⁺ sparks within single muscle fibers. researchgate.net

Genetically encoded calcium indicators (GECIs), like GCaMP, and synthetic calcium indicators, such as Fluo-4, have revolutionized the ability to monitor Ca²⁺ levels in specific cellular compartments and in response to stimuli. numberanalytics.comarxiv.org These tools, combined with high-resolution microscopy, enable researchers to observe the direct impact of azumolene on Ca²⁺ release and uptake with high spatial and temporal precision. numberanalytics.comnumberanalytics.com For instance, researchers can visualize how azumolene mitigates the increase in the calcium alternans index in cardiac muscle following ischemic events, providing a visual representation of its stabilizing effect on calcium dynamics. nih.gov

Furthermore, advanced techniques like super-resolution microscopy (e.g., STED and STORM) are emerging as powerful tools to study calcium dynamics at the nanoscale, offering the potential for even more detailed insights into how azumolene interacts with RyR channels and other components of the Ca²⁺ signaling machinery. numberanalytics.comnumberanalytics.com

Computational Modeling and Molecular Dynamics Simulations of Azumolene-RyR Interactions

To complement experimental data, computational modeling and molecular dynamics (MD) simulations are being increasingly employed to understand the interaction between azumolene and the ryanodine receptor at an atomic level. researchgate.nethelsinki.fi These in silico approaches allow researchers to predict the binding site of azumolene on the RyR protein and to simulate the dynamic changes in the receptor's conformation upon binding. researchgate.netacs.org

MD simulations can provide insights into the allosteric regulation of the RyR channel and how azumolene binding influences its gating mechanism. researchgate.netmdpi.com Although direct MD simulation studies specifically for azumolene are not extensively published, the principles are well-established for similar ligand-receptor interactions. helsinki.fimdpi.com These computational methods are crucial for rational drug design and for understanding the molecular basis of the isoform selectivity of RyR modulators. ncats.io

By combining experimental data from techniques like photoaffinity labeling, which has identified the RyR as a molecular target of dantrolene analogs, with computational models, a more complete picture of the drug-receptor interaction can be constructed. acs.org

Exploration of Isoform Selectivity of Ryanodine Receptor Modulation

The ryanodine receptor exists in three main isoforms (RyR1, RyR2, and RyR3), with their expression patterns varying across different tissues. researchgate.netnih.gov RyR1 is predominant in skeletal muscle, RyR2 in cardiac muscle, and RyR3 is expressed in various tissues, including the brain and smooth muscle. researchgate.netnih.gov A key area of ongoing research is to determine the isoform selectivity of azumolene.

While dantrolene, the parent compound of azumolene, is known to inhibit both RyR1 and RyR3, it does not significantly affect RyR2. nih.gov Studies suggest that azumolene's action is primarily on RyR1-mediated Ca²⁺ release. semanticscholar.orgnih.gov Research has demonstrated that azumolene inhibits store-operated calcium entry coupled to RyR1 activation. semanticscholar.org The ability of azumolene to distinguish between different SOCE signaling mechanisms, one coupled to RyR1 and another independent of it, highlights a degree of selectivity in its action. semanticscholar.orgnih.gov

Further investigation into the structural and molecular basis for this selectivity is crucial. Understanding why azumolene preferentially interacts with certain RyR isoforms could open the door to designing more specific modulators with fewer off-target effects. ncats.io

Investigation into Novel Therapeutic Avenues beyond Malignant Hyperthermia in Preclinical Contexts

While azumolene's primary association is with the treatment of malignant hyperthermia, its mechanism of action as a calcium signaling stabilizer suggests potential for broader therapeutic applications. nih.govwikipedia.org Preclinical studies are exploring its use in other conditions characterized by dysregulated calcium homeostasis.

One promising area is in cardiovascular conditions. Research has shown that azumolene can improve systolic Ca²⁺ release synchrony and myocardial contractility following ischemic events in experimental models. By mitigating diastolic calcium overload and reducing calcium transient alternans, azumolene may offer a novel approach to managing post-defibrillation myocardial dysfunction. nih.gov

Another area of investigation is in neurodegenerative diseases, where disruptions in calcium signaling are implicated in neuronal cell death. jneurosci.org Given that dantrolene has shown neuroprotective effects in models of spinocerebellar ataxia, it is plausible that azumolene could have similar benefits. jneurosci.org Additionally, there is interest in its potential role in mitigating muscle atrophy, although initial studies in ventilator-induced diaphragm wasting did not show a preventative effect on calpain activation. frontiersin.org

These preclinical explorations are essential for repositioning azumolene and identifying new therapeutic opportunities.

Development of Advanced Delivery Systems for Research Models to Optimize Systemic Exposure

A significant advantage of this compound over dantrolene is its approximately 30-fold greater water solubility. unesp.brnih.gov This property makes it easier to formulate and administer, particularly in emergency situations like a malignant hyperthermia crisis. unesp.br However, for research purposes and potential future clinical applications, optimizing its delivery to target tissues remains an important goal.

Advanced drug delivery systems (DDS) are being developed to enhance the systemic exposure and target-site concentration of therapeutic agents. nih.govpharmaexcipients.com For poorly soluble drugs, technologies like nanocrystalline suspensions are being explored to improve bioavailability. researchgate.net While azumolene is more soluble than dantrolene, advanced formulations could still offer benefits. unesp.br

For research models, the development of specific delivery systems can help ensure consistent and reproducible systemic exposure, which is critical for obtaining reliable preclinical data. nih.govuu.se This can include the use of carrier systems like liposomes or nanoparticles, or the development of specific formulations for different routes of administration. nih.govuu.se Optimizing delivery in animal models is a crucial step in the translational pathway from preclinical research to potential clinical use. pharmaexcipients.com

Q & A

Q. What analytical methods validate this compound purity and concentration in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.